A Comprehensive Technical Guide to the Synthesis and Purification of Solvent Orange 107
A Comprehensive Technical Guide to the Synthesis and Purification of Solvent Orange 107
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of Solvent Orange 107 (CAS No. 185766-20-5), a polymethine dye. The information presented is a compilation of publicly available data and established chemical principles, intended for a professional audience with a background in organic chemistry.
Introduction
Solvent Orange 107 is a reddish-orange dye belonging to the polymethine class of colorants.[1] It is characterized by its high heat resistance and lightfastness, making it suitable for a variety of applications, including the coloring of plastics, printing inks, and other organic solvent-based systems. This guide outlines a plausible synthetic route and purification methodologies based on patent literature and general chemical knowledge.
Synthesis of Solvent Orange 107
The synthesis of Solvent Orange 107 can be conceptualized as a two-step process, commencing with the preparation of a key intermediate followed by a condensation reaction to yield the final dye molecule. This synthetic strategy is based on the methodology described in Chinese patent CN106833007B.[2]
Step 1: Synthesis of the Indolinium Salt Intermediate
The first step involves the quaternization of 3,3-dimethyl-2-methyleneindoline, also known as Fischer's base, to form a reactive indolinium salt.
Reaction Scheme:
Experimental Protocol:
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To a reaction vessel, add 3,3-dimethyl-2-methyleneindoline.
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Under agitation, slowly add dimethyl sulfate. A mass ratio of approximately 1-1.5 : 1 (3,3-dimethyl-2-methyleneindoline : dimethyl sulfate) is suggested in the patent literature.[2] For a more precise laboratory scale, equimolar amounts should be used.
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The reaction is carried out at a temperature of 25-35°C for 4-6 hours.[2]
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After the reaction is complete, an aqueous solution of a base (e.g., sodium hydroxide) is added to neutralize the reaction mixture, with a mass ratio of lye to dimethyl sulfate of about 2-3:1.[2]
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The mixture is stirred, and the layers are allowed to separate. The organic layer containing the intermediate is collected.
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The organic layer is then dehydrated to yield the crude intermediate.
Step 2: Synthesis of Solvent Orange 107
The second step is a condensation reaction between the prepared indolinium salt intermediate, 1-phenyl-3-methyl-5-pyrazolone, and trimethyl orthoformate, which acts as a source for the methine bridge.
Reaction Scheme:
Experimental Protocol:
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In a separate reaction vessel, the intermediate from Step 1 is dissolved in xylene.
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1-phenyl-3-methyl-5-pyrazolone and trimethyl orthoformate are added to the mixture under agitation. The suggested mass ratio of the intermediate, xylene, 1-phenyl-3-methyl-5-pyrazolone, and trimethyl orthoformate is approximately 1.2-1.8 : 1.5-2 : 1.2-1.8 : 1.[2] For laboratory purposes, using slight excess of the pyrazolone and orthoformate relative to the intermediate is a reasonable starting point.
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The reaction mixture is heated to 80-85°C and maintained for 10-12 hours.[2]
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Upon completion of the reaction, the mixture is cooled to 30-50°C.[2]
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The precipitated crude Solvent Orange 107 is collected by vacuum filtration.
Purification of Solvent Orange 107
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. A multi-step purification process involving washing and recrystallization is typically employed. For higher purity, column chromatography can also be utilized.
Experimental Protocol:
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Washing: The filtered crude product is first washed with methanol to remove organic impurities.[2] Subsequently, it is washed with hot water until the filtrate is neutral to remove any remaining salts and water-soluble impurities.[2]
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Drying: The washed product is dried in an oven.
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Recrystallization (General Procedure): A suitable solvent system for recrystallization should be determined experimentally. Common solvent mixtures for polymethine dyes include dichloromethane/hexane, methanol/water, or ethyl acetate/heptane. The general procedure is as follows:
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Dissolve the crude dye in a minimum amount of a suitable hot solvent.
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Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Collect the purified crystals by filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
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Column Chromatography (Optional, for high purity): For further purification, column chromatography can be performed.
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Stationary Phase: Silica gel or alumina are common choices.
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Mobile Phase (Eluent): A solvent system of appropriate polarity should be selected. This is often determined by preliminary analysis using thin-layer chromatography (TLC). A gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
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The crude dye is dissolved in a minimum amount of the eluent and loaded onto the column.
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The column is eluted with the chosen solvent system, and fractions are collected.
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Fractions containing the pure product (as determined by TLC) are combined, and the solvent is removed by rotary evaporation.
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Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of Solvent Orange 107
| Parameter | Step 1: Intermediate Synthesis | Step 2: Dye Synthesis |
| Key Reactants | 3,3-dimethyl-2-methyleneindoline, Dimethyl sulfate | Indolinium salt intermediate, 1-phenyl-3-methyl-5-pyrazolone, Trimethyl orthoformate |
| Solvent | None specified (neat reaction) | Xylene |
| Temperature | 25-35°C | 80-85°C |
| Reaction Time | 4-6 hours | 10-12 hours |
| Work-up | Basification, Liquid-liquid extraction, Dehydration | Cooling, Vacuum filtration |
Table 2: Physical and Chemical Properties of Solvent Orange 107
| Property | Value |
| Appearance | Reddish-orange powder |
| Molecular Formula | C25H25N3O3 |
| Molecular Weight | 415.48 g/mol |
| Heat Resistance in PS | 300°C |
| Lightfastness | 6-7 |
| Acid Resistance | 5 |
| Alkali Resistance | 5 |
Visualizations
Caption: Synthesis pathway of Solvent Orange 107.
Caption: Purification workflow for Solvent Orange 107.
